1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide involves several steps. One common method includes the condensation of 2-amino-6-methylbenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and further functionalization to introduce the piperidine-4-carboxamide moiety . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities .
Scientific Research Applications
1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide include other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of the target compound.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of various biologically active molecules.
Properties
IUPAC Name |
1-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-2-3-12-13(8-10)23-16(18-12)19-14(21)9-20-6-4-11(5-7-20)15(17)22/h2-3,8,11H,4-7,9H2,1H3,(H2,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNAPOLMZANBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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